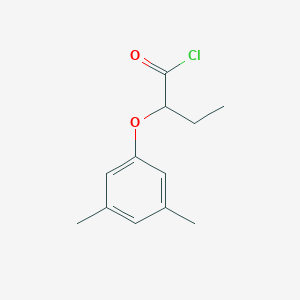

2-(3,5-Dimethylphenoxy)butanoyl chloride

Description

Contextualization of Acyl Chlorides within Modern Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as crucial intermediates in a multitude of organic transformations. wikipedia.orgframochem.com Their heightened reactivity stems from the electronic nature of the carbonyl group, where the carbon atom is bonded to a highly electronegative oxygen atom and a chlorine atom. This arrangement renders the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles.

The utility of acyl chlorides in modern synthesis is extensive. They are key precursors for the formation of other carboxylic acid derivatives. For instance, they react readily with:

Alcohols to form esters.

Amines to produce amides.

Carboxylate salts to yield acid anhydrides.

These reactions are typically rapid and often irreversible, making acyl chlorides more efficient reagents for these transformations compared to their parent carboxylic acids. wikipedia.org This reactivity makes them indispensable tools for constructing complex molecules in fields ranging from pharmaceuticals and agrochemicals to polymers and specialty materials. framochem.comontosight.ai

Structural Features and Nomenclature of 2-(3,5-Dimethylphenoxy)butanoyl chloride

This compound is a specific acyl chloride with a more complex structure that imparts distinct chemical properties. Its systematic IUPAC name precisely describes its molecular architecture.

Butanoyl chloride : This forms the backbone of the molecule, indicating a four-carbon acyl chloride. The carbonyl carbon is designated as position 1.

2-(...) : This prefix indicates that a substituent is attached to the second carbon atom of the butanoyl chain.

(...)phenoxy) : This part of the name reveals an ether linkage (C-O-C), where a substituted phenyl group is connected to the butanoyl chain via an oxygen atom.

3,5-Dimethyl(...) : This specifies that two methyl groups (-CH₃) are attached to the third and fifth positions of the phenyl ring.

A crucial structural feature of this molecule is the presence of a chiral center at the second carbon of the butanoyl chain. This means the compound can exist as two non-superimposable mirror images, or enantiomers, a property of immense importance in the synthesis of biologically active molecules.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 66227-19-8 | molbase.com |

| Molecular Formula | C₁₂H₁₅ClO₂ | molbase.comscbt.com |

| Molecular Weight | 226.70 g/mol | scbt.com |

Academic Research Significance and Theoretical Contributions of Investigating this Specific Compound

While extensive published research focusing solely on this compound is not widespread, its structure allows for significant theoretical contributions and highlights its potential as a valuable research tool. Its academic importance can be understood through several key aspects:

Chiral Building Block in Asymmetric Synthesis : The presence of a stereocenter makes this compound a valuable chiral building block. In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule, which is critical in pharmacology where different enantiomers can have vastly different biological effects. This acyl chloride can be used to introduce a specific stereochemical configuration into a larger molecule. du.ac.inyoutube.com

Intermediate for Bioactive Molecules : The parent structure, phenoxybutanoic acid, and its derivatives have been investigated for a range of biological activities, including potential use as antihypertensive agents. nih.gov The acyl chloride is a highly reactive intermediate that facilitates the synthesis of a library of derivatives (e.g., amides and esters) from the corresponding carboxylic acid. biointerfaceresearch.com These new compounds can then be screened for various biological activities, contributing to drug discovery and agrochemical research. nih.govmdpi.com

Studying Steric and Electronic Effects : The bulky 3,5-dimethylphenoxy group at the C-2 position introduces significant steric hindrance around the reactive acyl chloride center. This steric bulk can influence the selectivity of its reactions, potentially favoring certain products over others. Furthermore, the methyl groups on the aromatic ring are electron-donating, which can modulate the electrophilicity of the carbonyl carbon. Studying the reactivity of this compound provides theoretical insights into how such steric and electronic factors govern the course of acylation reactions.

Tool in Proteomics and Chemical Biology : As a specialty chemical available for proteomics research, this compound can be used as a reagent to modify proteins. scbt.com The acyl chloride can react with nucleophilic side chains of amino acids, such as the amine group in lysine (B10760008) or the hydroxyl group in serine, allowing researchers to probe protein structure and function.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBRBMIKOTNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530565 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66227-19-8 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 3,5 Dimethylphenoxy Butanoyl Chloride

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(3,5-Dimethylphenoxy)butanoyl chloride logically deconstructs the molecule to identify feasible starting materials. The primary disconnection is the acyl chloride functional group, which points to the corresponding carboxylic acid, 2-(3,5-Dimethylphenoxy)butanoic acid, as the immediate precursor. This transformation is a standard conversion of a carboxylic acid to an acyl chloride.

Further disconnection of the precursor, 2-(3,5-Dimethylphenoxy)butanoic acid, can be approached in two ways:

C-O Bond Disconnection (Ether Bond): This is the most strategic disconnection, breaking the ether linkage. This approach identifies 3,5-dimethylphenol (B42653) and a four-carbon synthon with a leaving group at the C2 position, such as ethyl 2-bromobutanoate, as the key starting materials. This route relies on the formation of the aryloxy ether bond.

C-C Bond Disconnection: While less common for this type of structure, one could theoretically disconnect the butanoic acid chain. However, the C-O disconnection provides a more direct and higher-yielding pathway based on well-established reactions.

Based on this analysis, the most practical synthetic strategy involves the preparation of the precursor carboxylic acid followed by its conversion to the target acyl chloride.

Synthesis of the Precursor Carboxylic Acid: 2-(3,5-Dimethylphenoxy)butanoic Acid

The synthesis of 2-(3,5-Dimethylphenoxy)butanoic acid is a critical step that involves the formation of an ether linkage and the construction of the butanoic acid structure.

Methodologies for Phenoxy Ether Formation

The formation of the phenoxy ether bond is most effectively achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgyoutube.com

The synthesis begins with the deprotonation of 3,5-dimethylphenol using a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form the corresponding sodium 3,5-dimethylphenoxide. libretexts.org This phenoxide is a potent nucleophile that can then react with an appropriate electrophile. The electrophile would be a butanoic acid derivative with a leaving group at the alpha-carbon (C2), such as ethyl 2-bromobutanoate. The S\textsubscript{N}2 reaction between the phenoxide and the alkyl halide forms the ether linkage, yielding ethyl 2-(3,5-dimethylphenoxy)butanoate. wikipedia.org Subsequent hydrolysis of the ester group under acidic or basic conditions provides the desired carboxylic acid, 2-(3,5-Dimethylphenoxy)butanoic acid.

Reaction Scheme: Williamson Ether Synthesis

Phenoxide Formation: 3,5-Dimethylphenol + NaH → Sodium 3,5-dimethylphenoxide + H₂

Nucleophilic Substitution: Sodium 3,5-dimethylphenoxide + Ethyl 2-bromobutanoate → Ethyl 2-(3,5-dimethylphenoxy)butanoate + NaBr

Hydrolysis: Ethyl 2-(3,5-dimethylphenoxy)butanoate + H₃O⁺ → 2-(3,5-Dimethylphenoxy)butanoic acid + Ethanol

Approaches to Constructing the Butanoic Acid Backbone

An alternative strategy for building the butanoic acid backbone is the malonic ester synthesis. wikipedia.orguobabylon.edu.iq This method allows for the formation of substituted acetic acids. uobabylon.edu.iqorgoreview.com

In this approach, diethyl malonate is first deprotonated with a strong base like sodium ethoxide to form a stable enolate. libretexts.org This enolate can then be used as a nucleophile in a Williamson ether synthesis, reacting with a precursor like 1-chloro-3,5-dimethylbenzene, although this reaction is less favorable than using a phenoxide.

A more viable malonic ester synthesis route would involve first alkylating the diethyl malonate enolate with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group at the alpha-carbon. The resulting ethyl diethylmalonate can be deprotonated again and then reacted with a hypothetical 3,5-dimethylphenoxy synthon, though this is synthetically complex.

The most straightforward application combining these principles is to react the sodium salt of 3,5-dimethylphenol with diethyl 2-bromomalonate to form an ether, followed by alkylation, hydrolysis, and decarboxylation. However, the direct Williamson ether synthesis described in section 2.2.1 is generally more efficient for this specific target.

Conversion of 2-(3,5-Dimethylphenoxy)butanoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid precursor into the target acyl chloride. This is a standard transformation in organic synthesis, and several common chlorinating agents can be employed.

Utilization of Established Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride, Oxalyl Chloride)

The conversion of carboxylic acids to acyl chlorides involves substituting the hydroxyl (-OH) group with a chlorine (-Cl) atom. nih.gov Three primary reagents are widely used for this purpose: thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂): This is a very common and effective reagent. The reaction of 2-(3,5-Dimethylphenoxy)butanoic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The advantage of this method is that the byproducts are easily removed from the reaction mixture, simplifying purification. nih.gov

Phosphorus Pentachloride (PCl₅): PCl₅ is another powerful chlorinating agent that reacts with carboxylic acids to form acyl chlorides. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). nih.gov A potential drawback is that the boiling point of POCl₃ may be close to that of the product, potentially complicating purification by distillation.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often used for milder reaction conditions. It reacts with carboxylic acids, typically with a catalytic amount of N,N-dimethylformamide (DMF), to produce the acyl chloride. The byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gases, facilitating an easy workup.

The following table summarizes the key features of these common chlorinating agents.

| Reagent | Formula | Byproducts | Phase of Byproducts | Common Conditions |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Neat or in a solvent, often at reflux |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Typically in an inert solvent, cold |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Inert solvent (e.g., DCM), often with catalytic DMF |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters to consider include:

Temperature: The reaction temperature must be carefully controlled. While some reactions with thionyl chloride are run at reflux, excessive heat can lead to decomposition or side reactions. For sensitive substrates, lower temperatures are preferable.

Solvent: The choice of solvent is important. Inert solvents such as dichloromethane (B109758) (DCM), chloroform, or benzene (B151609) are often used to control the reaction rate and facilitate handling. The solvent should be anhydrous, as acyl chlorides are highly reactive towards water.

Stoichiometry: Using a slight excess of the chlorinating agent can ensure the complete conversion of the carboxylic acid. However, a large excess can lead to purification challenges and potential side reactions.

Reaction Time: The reaction should be monitored (e.g., by TLC or IR spectroscopy) to determine the point of completion. Allowing the reaction to proceed for an optimal duration ensures high conversion without the formation of degradation products from prolonged exposure to the reactive conditions.

Purification: After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure. The crude acyl chloride is often purified by fractional distillation under vacuum to prevent thermal decomposition.

By carefully controlling these parameters, the conversion of 2-(3,5-Dimethylphenoxy)butanoic acid to its corresponding acyl chloride can be achieved with high selectivity and yield.

Mechanistic Considerations of Acyl Chloride Formation Reactions

The formation of an acyl chloride from a carboxylic acid is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group, and therefore, it must be converted into a better leaving group. Chlorinating agents achieve this by reacting with the hydroxyl group to form an intermediate that has a much better leaving group.

With Thionyl Chloride (SOCl₂):

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides. The mechanism proceeds through the following steps:

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a protonated chlorosulfite intermediate and a chloride ion.

The chloride ion then deprotonates the intermediate to form an acyl chlorosulfite.

In the final step, the chloride ion acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite. This results in the formation of a tetrahedral intermediate which then collapses, releasing the acyl chloride, sulfur dioxide (SO₂), and another chloride ion. The evolution of gaseous SO₂ helps to drive the reaction to completion.

With Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another effective reagent for this conversion, and the reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism is thought to involve the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF.

The carboxylic acid reacts with the Vilsmeier reagent to form an activated intermediate.

A chloride ion, generated in the formation of the Vilsmeier reagent, then attacks the carbonyl carbon of the activated intermediate.

This leads to the formation of the acyl chloride and the regeneration of the DMF catalyst, along with the evolution of carbon dioxide (CO₂) and carbon monoxide (CO) gases, which drives the reaction forward.

With Phosphorus Pentachloride (PCl₅):

Phosphorus pentachloride is a strong chlorinating agent that readily converts carboxylic acids to acyl chlorides.

The reaction is initiated by the attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom of PCl₅, leading to the displacement of a chloride ion.

The displaced chloride ion then attacks the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate collapses to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl).

Strategies for Isolation and Purification for Research Purity

The isolation and purification of this compound are critical steps to obtain a product of high purity suitable for research purposes. As an acyl chloride, this compound is sensitive to moisture and requires handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. The choice of purification method depends on the physical properties of the acyl chloride and the nature of any impurities present.

Initial Work-up:

Following the reaction, the initial work-up typically involves the removal of the excess chlorinating agent and any volatile byproducts. For reactions involving thionyl chloride or oxalyl chloride, which are volatile, they can often be removed by distillation, frequently under reduced pressure. This is a crucial first step before further purification.

Distillation:

Fractional distillation under reduced pressure is the most common and effective method for purifying liquid acyl chlorides. This technique separates compounds based on their boiling points. To achieve research-grade purity, a well-controlled fractional distillation is necessary to separate the desired acyl chloride from any remaining starting carboxylic acid, as well as any non-volatile byproducts. The boiling point of this compound would be expected to be higher than that of the starting butanoic acid derivative due to the increase in molecular weight.

Recrystallization:

If this compound is a solid at room temperature, or if it can be induced to crystallize, recrystallization can be an excellent method for achieving high purity. This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical; it should dissolve the acyl chloride well at high temperatures but poorly at low temperatures, and it must be inert towards the acyl chloride. Non-polar, aprotic solvents are generally preferred.

Chromatography:

While less common for the bulk purification of reactive compounds like acyl chlorides due to the potential for decomposition on the stationary phase, chromatography can be used for small-scale purification or for analytical purposes to assess purity. If used, it must be performed using anhydrous solvents and a non-protic stationary phase.

To confirm the purity of the final product, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are employed. These methods can identify the compound and quantify the level of any remaining impurities.

Illustrative Data Tables

Due to the absence of specific experimental data for the synthesis and purification of this compound in the reviewed literature, the following tables present illustrative data based on typical procedures for similar acyl chlorides. These tables are intended to provide representative examples of the type of data that would be generated in a research setting.

Table 1: Illustrative Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-(3,5-Dimethylphenoxy)butanoic acid |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) |

| Solvent | Toluene (anhydrous) |

| Reaction Temperature | 80 °C |

| Reaction Time | 4 hours |

| Theoretical Yield | Based on 10g of starting material |

| Actual Yield | 9.5 g |

| Percentage Yield | ~85% |

Table 2: Illustrative Purification of this compound by Vacuum Distillation

| Parameter | Value |

| Purification Method | Fractional Vacuum Distillation |

| Pressure | 1 mmHg |

| Boiling Point Range | 130-135 °C |

| Purity before Distillation | ~90% (by GC) |

| Purity after Distillation | >98% (by GC) |

| Appearance | Colorless to pale yellow liquid |

Reactivity and Reaction Mechanism Studies of 2 3,5 Dimethylphenoxy Butanoyl Chloride

Comprehensive Analysis of Nucleophilic Acyl Substitution Reactions

2-(3,5-Dimethylphenoxy)butanoyl chloride, as an acyl chloride, is a highly reactive carboxylic acid derivative. The carbon atom of the carbonyl group is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. This high degree of positive charge makes it susceptible to attack by a wide range of nucleophiles. The general mechanism for these reactions is a two-step nucleophilic addition-elimination process. In the first step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols, Carboxylates)

When this compound reacts with oxygen-centered nucleophiles such as alcohols or carboxylates, it undergoes a nucleophilic acyl substitution to form esters and acid anhydrides, respectively.

With alcohols, the reaction proceeds readily to yield an ester and hydrogen chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. The rate of this reaction is influenced by the steric hindrance of the alcohol.

Reaction with Alcohols: this compound + R-OH → 2-(3,5-Dimethylphenoxy)butanoate + HCl

With carboxylates, the product is a mixed anhydride. This reaction is also a standard nucleophilic acyl substitution.

Reaction with Carboxylates: this compound + R-COO⁻ → 2-(3,5-Dimethylphenoxy)butanoic R-carboxylic anhydride + Cl⁻

The following table illustrates the expected relative reaction rates with various alcohols, based on the principle that less sterically hindered nucleophiles react faster.

| Alcohol | Structure | Expected Relative Rate |

| Methanol | CH₃OH | 1.00 |

| Ethanol | CH₃CH₂OH | 0.78 |

| Isopropanol | (CH₃)₂CHOH | 0.15 |

| tert-Butanol | (CH₃)₃COH | 0.01 |

| Data is illustrative and based on general principles of steric hindrance in nucleophilic acyl substitution reactions. |

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)

Nitrogen-centered nucleophiles, such as ammonia, primary amines, and secondary amines, react vigorously with this compound to form amides. The lone pair of electrons on the nitrogen atom acts as the nucleophile. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride produced.

Reaction with Primary Amines: this compound + 2 R-NH₂ → N-R-2-(3,5-Dimethylphenoxy)butanamide + R-NH₃⁺Cl⁻

The reactivity of the amine is dependent on its basicity and steric bulk. Less hindered and more basic amines are generally more reactive.

| Amine | Structure | Expected Relative Reactivity |

| Ammonia | NH₃ | High |

| Methylamine | CH₃NH₂ | High |

| Diethylamine | (CH₃CH₂)₂NH | Moderate |

| Aniline | C₆H₅NH₂ | Low |

| Data is illustrative and based on the principles of nucleophilicity and steric hindrance of amines. |

Comparative Kinetic and Thermodynamic Studies of Substitution Pathways

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain, general principles of nucleophilic acyl substitution reactions of acyl chlorides allow for a qualitative comparison. These reactions are typically fast and exothermic. The formation of stable products (esters, amides) and a good leaving group (Cl⁻) drives the reaction forward.

The table below provides hypothetical kinetic and thermodynamic parameters to illustrate the expected differences in reactivity between representative oxygen- and nitrogen-centered nucleophiles.

| Nucleophile | Reaction Type | Hypothetical k (M⁻¹s⁻¹) | Hypothetical ΔH (kJ/mol) |

| Ethanol | Alcoholysis | 1.5 x 10⁻² | -80 |

| Ethylamine | Aminolysis | 5.0 x 10² | -100 |

| These values are illustrative and intended to demonstrate the generally higher reactivity of amines compared to alcohols with acyl chlorides. |

Influence of Steric and Electronic Factors on Reaction Outcomes

The reactivity of this compound is influenced by both steric and electronic factors.

Steric Factors: The presence of a methyl group at the alpha-carbon of the butanoyl chain introduces some steric hindrance around the carbonyl group, which may slightly decrease the rate of nucleophilic attack compared to a simpler acyl chloride like propionyl chloride. The 3,5-dimethylphenoxy group is relatively bulky and may also influence the approach of the nucleophile.

Electronic Factors: The two methyl groups on the phenoxy ring are electron-donating by induction and hyperconjugation. This electron donation slightly increases the electron density on the phenoxy oxygen, which in turn can have a minor electron-donating resonance effect on the carbonyl group. This very slight increase in electron density at the carbonyl carbon would be expected to minimally decrease its electrophilicity and thus slightly reduce the rate of nucleophilic attack compared to an unsubstituted phenoxy derivative. However, the dominant activating effect of the chloride atom ensures the compound remains highly reactive.

Electrophilic Aromatic Acylation: Friedel-Crafts Reactions

Acyl chlorides can act as electrophiles in Friedel-Crafts acylation reactions in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Intramolecular Cyclization Pathways

This compound has the potential to undergo an intramolecular Friedel-Crafts acylation to form a cyclic ketone. This reaction, also known as the Haworth reaction, is a common method for the synthesis of polycyclic systems. In the presence of a strong Lewis acid, an acylium ion is generated, which can then be attacked by the electron-rich aromatic ring of the phenoxy group.

The cyclization of this compound would be expected to form a six-membered ring, leading to the formation of a chromanone derivative. The electrophilic acylium ion will attack one of the ortho positions of the phenoxy ring. Due to the directing effect of the ether oxygen and the two methyl groups, the possible sites for acylation are the 2, 4, and 6 positions of the aromatic ring. The 3 and 5 positions are already substituted with methyl groups. The oxygen atom is an ortho-, para- director. The methyl groups are also ortho-, para- directors. Therefore, the most likely positions for cyclization are the 2 and 6 positions, which are ortho to the phenoxy oxygen. Attack at the 4-position (para to the oxygen) is sterically hindered by the butanoyl chain. Given the steric hindrance, cyclization would likely favor the less hindered ortho position.

Intramolecular Friedel-Crafts Acylation: this compound --(AlCl₃)--> 5,7-Dimethyl-2-ethylchroman-4-one

The reaction proceeds via the formation of an acylium ion, followed by electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity.

Intermolecular Acylation with Diverse Aromatic Substrates

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride. masterorganicchemistry.comstudymind.co.uk

In the case of this compound, the reaction mechanism begins with the coordination of the Lewis acid catalyst to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion. masterorganicchemistry.comkhanacademy.orgchemistrysteps.com This acylium ion then acts as the electrophile, which is attacked by the electron-rich π-system of an aromatic substrate.

The reactivity of the aromatic substrate is heavily influenced by the nature of its substituents. Electron-donating groups (e.g., alkyl, alkoxy) on the aromatic ring increase its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups deactivate the ring, making the reaction more difficult. chemistrysteps.com

The reaction of this compound with various aromatic substrates is expected to yield the corresponding aryl ketones. Due to the deactivating effect of the resulting ketone product, the reaction typically stops after a single acylation, preventing polysubstitution. organic-chemistry.orgwikipedia.org

Table 1: Expected Products from Friedel-Crafts Acylation with Various Aromatic Substrates

| Aromatic Substrate | Activating/Deactivating Nature | Expected Major Product(s) |

| Benzene (B151609) | Neutral | 1-phenyl-2-(3,5-dimethylphenoxy)butan-1-one |

| Toluene | Activating (Methyl group) | 1-(p-tolyl)-2-(3,5-dimethylphenoxy)butan-1-one and 1-(o-tolyl)-2-(3,5-dimethylphenoxy)butan-1-one |

| Anisole | Strongly Activating (Methoxy group) | 1-(4-methoxyphenyl)-2-(3,5-dimethylphenoxy)butan-1-one |

| Chlorobenzene | Deactivating (Chloro group) | 1-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)butan-1-one |

Regioselectivity and Stereochemical Control in Friedel-Crafts Reactions

Regioselectivity in Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic substrate.

Ortho, Para-Directing Groups: Activating groups like methyl (-CH₃) and methoxy (-OCH₃) direct the incoming acylium ion to the ortho and para positions. The para product is often favored due to reduced steric hindrance compared to the ortho position.

Meta-Directing Groups: Deactivating groups (with the exception of halogens) would direct the acylation to the meta position.

Halogens: While deactivating, halogens are ortho, para-directors.

For instance, in the acylation of toluene, the major products would be the para- and ortho-substituted ketones.

The stereochemical center in this compound (at the second carbon of the butanoyl chain) is not directly involved in the Friedel-Crafts acylation reaction. The reaction occurs at the carbonyl carbon. Therefore, if the starting acyl chloride is a single enantiomer, its stereochemistry is expected to be retained in the ketone product. The reaction itself does not typically create new stereocenters unless the aromatic substrate is chiral. Without the use of a chiral Lewis acid catalyst or auxiliary, no stereochemical control would be exerted during the acylation process.

Reduction Chemistry of the Acyl Chloride Functionality

The acyl chloride group is highly reactive and can be readily reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

The partial reduction of an acyl chloride to an aldehyde requires the use of a mild and controlled reducing agent to prevent over-reduction to the alcohol. One classic method is the Rosenmund reduction , which involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline or sulfur). The poison deactivates the catalyst just enough to stop the reduction at the aldehyde stage.

Another effective method involves the use of sterically hindered hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) . This reagent is less reactive than lithium aluminum hydride (LiAlH₄), allowing for the selective formation of the aldehyde.

Applying these methods to this compound would yield 2-(3,5-dimethylphenoxy)butanal .

Table 2: Reagents for Selective Reduction of Acyl Chloride to Aldehyde

| Reagent / Reaction Name | Description | Expected Product |

| Rosenmund Reduction (H₂, Pd/BaSO₄, poison) | Catalytic hydrogenation using a poisoned catalyst. | 2-(3,5-dimethylphenoxy)butanal |

| LiAlH(O-t-Bu)₃ | A sterically hindered, mild hydride reducing agent. | 2-(3,5-dimethylphenoxy)butanal |

Stronger reducing agents are required for the complete reduction of the acyl chloride to a primary alcohol. These reagents are capable of reducing both the intermediate aldehyde and the starting acyl chloride.

Commonly used reagents for this transformation include:

Lithium aluminum hydride (LiAlH₄): A powerful and unselective reducing agent that readily converts acyl chlorides to primary alcohols. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup.

Sodium borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ is also capable of reducing acyl chlorides to alcohols, often in alcoholic solvents.

The full reduction of this compound with these reagents would produce 2-(3,5-dimethylphenoxy)butan-1-ol .

Table 3: Reagents for Full Reduction of Acyl Chloride to Alcohol

| Reagent | Description | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective hydride reducing agent. | 2-(3,5-dimethylphenoxy)butan-1-ol |

| Sodium Borohydride (NaBH₄) | A milder but effective hydride reducing agent for this transformation. | 2-(3,5-dimethylphenoxy)butan-1-ol |

Other Significant Transformations (e.g., Radical Reactions, Organometallic Couplings)

Beyond acylation and reduction, the reactivity of this compound extends to other important synthetic transformations.

Organometallic Coupling Reactions: Acyl chlorides are excellent substrates for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds. libretexts.org The general mechanism involves an oxidative addition of the acyl chloride to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product. youtube.com

Examples of such reactions applicable to this compound include:

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an α,β-alkynyl ketone.

Stille Coupling: Coupling with an organostannane reagent (R-SnBu₃) in the presence of a palladium catalyst to form a ketone.

Suzuki Coupling: While less common for acyl chlorides directly, they can be converted to other intermediates for use in Suzuki reactions with organoboron compounds. libretexts.org

These reactions allow for the direct attachment of various organic fragments to the carbonyl group, providing access to a wide range of complex ketone structures.

Radical Reactions: While ionic reactions are more common for acyl chlorides, they can undergo radical transformations under specific conditions. Radical reactions typically involve three stages: initiation, propagation, and termination. khanacademy.org For an acyl chloride, a radical reaction could be initiated by heat, light (photolysis), or a radical initiator. A common radical reaction for acyl chlorides is decarbonylation (loss of carbon monoxide) to form an alkyl radical, which can then proceed to react further, for example, by abstracting a halogen from a solvent or another reagent. The Barton-McCombie deoxygenation is a related radical-based reaction, though it typically starts from an alcohol derivative.

Stereochemical Investigations of 2 3,5 Dimethylphenoxy Butanoyl Chloride

Analysis of the Chiral Center at the C-2 Position of the Butanoyl Moiety

The chirality of 2-(3,5-Dimethylphenoxy)butanoyl chloride originates from a single stereocenter at the C-2 position of the butanoyl moiety. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, the 3,5-dimethylphenoxy group, and the carbonyl chloride group. This arrangement results in the existence of two enantiomers, designated as (R)-2-(3,5-Dimethylphenoxy)butanoyl chloride and (S)-2-(3,5-Dimethylphenoxy)butanoyl chloride.

The spatial orientation of these substituents around the chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and chiral catalysts. The electronic and steric properties of the 3,5-dimethylphenoxy group, with its electron-donating methyl groups and bulky aromatic ring, can significantly influence the reactivity and stereoselectivity of reactions involving the acyl chloride functionality. Understanding the stereochemistry at this C-2 position is fundamental to controlling the stereochemical outcome of subsequent transformations.

Asymmetric Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is a key challenge for its application in stereoselective synthesis. This is typically achieved through the asymmetric synthesis of its precursor, 2-(3,5-Dimethylphenoxy)butanoic acid, followed by conversion to the acyl chloride.

One of the most reliable methods for asymmetric synthesis involves the use of chiral auxiliaries. york.ac.ukwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

For the synthesis of 2-(3,5-Dimethylphenoxy)butanoic acid, a common strategy would involve the alkylation of a chiral enolate. For instance, an achiral carboxylic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide. wikipedia.org Deprotonation of this conjugate with a suitable base generates a chiral enolate, which then reacts with an electrophile (e.g., ethyl iodide) in a diastereoselective manner. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, favoring the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary yields the desired enantiomer of 2-(3,5-Dimethylphenoxy)butanoic acid.

Table 1: Hypothetical Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Ethyl iodide | >95% |

| (1R,2S)-Pseudoephedrine | Ethyl iodide | >90% |

| (R)-2-amino-1,1-diphenylpropan-1-ol | Ethyl iodide | >92% |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of the chiral inductor is required. google.com For the synthesis of the precursor acid, a potential route is the asymmetric hydrogenation of a corresponding α,β-unsaturated carboxylic acid. Chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), can catalyze the addition of hydrogen across the double bond with high enantioselectivity.

Another strategy could involve the kinetic resolution of racemic 2-(3,5-Dimethylphenoxy)butanoic acid. This can be achieved through enzymatic catalysis, where an enzyme selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product.

Diastereoselective Reactions Involving Chiral this compound

Enantiomerically pure this compound can be employed as a chiral building block in diastereoselective reactions. When this chiral acyl chloride reacts with a chiral nucleophile, such as a chiral amine or alcohol, two diastereomeric products can be formed. The inherent stereochemistry of the acyl chloride can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer.

For example, the acylation of a chiral secondary alcohol with (R)-2-(3,5-Dimethylphenoxy)butanoyl chloride would produce a mixture of (R,R) and (R,S) diastereomeric esters. The ratio of these diastereomers will depend on the degree of stereochemical communication between the two chiral centers in the transition state. Steric and electronic interactions will dictate the facial selectivity of the nucleophilic attack on the carbonyl group.

Table 2: Predicted Diastereomeric Ratios in Reactions with Chiral Nucleophiles

| Chiral Nucleophile | Predicted Major Diastereomer | Predicted Diastereomeric Ratio |

| (S)-1-Phenylethanol | (R,S)-1-phenylethyl 2-(3,5-dimethylphenoxy)butanoate | 65:35 |

| (R)-Propranolol | (R,R)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl 2-(3,5-dimethylphenoxy)butanoate | 70:30 |

| (S)-Alanine methyl ester | Methyl (S)-2-(((R)-2-(3,5-dimethylphenoxy)butanoyl)amino)propanoate | 60:40 |

Methodologies for Enantiomeric Excess Determination and Absolute Configuration Assignment

Once a chiral synthesis has been performed, it is crucial to determine the enantiomeric purity (enantiomeric excess, ee) of the product and to assign its absolute configuration.

Enantiomeric Excess Determination: The most common method for determining the enantiomeric excess of chiral carboxylic acids and their derivatives is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. This is often achieved by derivatizing the chiral compound with a chiral solvating agent or a chiral derivatizing agent to form diastereomers, which will have distinct signals in the NMR spectrum.

Absolute Configuration Assignment: The absolute configuration of a chiral molecule can be determined by several methods. X-ray crystallography of a single crystal of an enantiomerically pure sample or a derivative provides unambiguous assignment of the absolute configuration.

Spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can also be used. mdpi.comnih.gov These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned. nih.gov

Furthermore, the absolute configuration can often be inferred by chemical correlation to a compound of known absolute configuration.

Spectroscopic Characterization Methodologies for 2 3,5 Dimethylphenoxy Butanoyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for identifying the structural components of 2-(3,5-Dimethylphenoxy)butanoyl chloride.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would feature two signals corresponding to the single proton at the C4 position and the two equivalent protons at the C2 and C6 positions of the 1,3,5-substituted benzene (B151609) ring. chemicalbook.comspectrabase.com The two methyl groups on the aromatic ring, being chemically equivalent, would produce a single sharp signal. The aliphatic chain would show a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, and a triplet for the methine proton at the chiral center, which is deshielded by the adjacent oxygen and carbonyl group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the acyl chloride is highly deshielded and appears at the low-field end of the spectrum, typically between 160-180 ppm. ucalgary.ca The aromatic carbons would show four distinct signals: one for the oxygen-bound carbon, one for the two methyl-substituted carbons, one for the two carbons ortho to the oxygen, and one for the carbon para to the oxygen. foodb.ca The aliphatic chain would display signals for the methine, methylene, and methyl carbons, with the methine carbon being significantly deshielded due to its proximity to the electronegative oxygen atom.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₃ (Butanoyl) | ~1.0 | Triplet (t) | -CH₃ (Butanoyl) | ~13 |

| -CH₂- | ~1.9-2.1 | Multiplet (m) | -CH₂- | ~25 |

| Ar-CH₃ | ~2.3 | Singlet (s) | Ar-CH₃ | ~21 |

| -CH(O)- | ~4.8 | Triplet (t) | -CH(O)- | ~75 |

| Ar-H (C2, C6) | ~6.6 | Singlet (s) | Ar-C (C2, C6) | ~115 |

| Ar-H (C4) | ~6.7 | Singlet (s) | Ar-C (C4) | ~125 |

| Ar-C (C3, C5) | ~140 | |||

| Ar-C (C1) | ~158 | |||

| -C(O)Cl | ~172 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and mapping the covalent bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show a crucial correlation between the methine proton (-CH(O)-) and the adjacent methylene protons (-CH₂-), and between those methylene protons and the terminal methyl protons of the butanoyl chain. This confirms the sequence of the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for connecting different parts of the molecule. Key HMBC correlations would include signals from the aromatic methyl protons to the aromatic carbons (C3, C5, and C2/C6), and from the aliphatic methine proton (-CH(O)-) to the carbonyl carbon and the aromatic carbon attached to the ether oxygen (C1).

Dynamic NMR Studies for Conformational Analysis

Molecules are not static; they exist as an ensemble of interconverting conformations. Dynamic NMR (DNMR) is a powerful tool for studying these conformational changes, such as restricted rotation around single bonds. libretexts.org

In this compound, rotation around the C(aryl)-O and O-C(alkyl) bonds may be hindered. If the energy barrier between different rotational isomers (rotamers) is sufficiently high, separate signals for each conformer might be observed at low temperatures. copernicus.org As the temperature is increased, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. libretexts.org By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters of the conformational exchange process, providing insight into the molecule's flexibility and preferred solution-state conformation. copernicus.orgmdpi.com

Infrared (IR) Spectroscopy for Carbonyl and Aryl Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch of the acyl chloride group. wikipedia.org Due to the strong electron-withdrawing inductive effect of the chlorine atom, this peak appears at a characteristically high frequency, typically in the range of 1775–1810 cm⁻¹. reddit.comuobabylon.edu.iq This high-frequency absorption is a clear indicator of the acyl chloride functionality and distinguishes it from other carbonyl compounds like ketones, esters, or carboxylic acids, which absorb at lower wavenumbers. uobabylon.edu.iqlibretexts.org

Other key absorptions include:

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1450–1600 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the aryl-ether linkage, typically found in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Cl stretching: This absorption occurs in the fingerprint region at lower frequencies (650-850 cm⁻¹) and can be more difficult to assign definitively. ucalgary.ca

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3010-3100 | C-H Stretch | Aromatic Ring |

| 2850-2980 | C-H Stretch | Aliphatic Chain |

| 1775-1810 | C=O Stretch | Acyl Chloride |

| 1580-1600, 1450-1500 | C=C Stretch | Aromatic Ring |

| 1200-1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1000-1050 | Symmetric C-O-C Stretch | Aryl Ether |

| 690-900 | Aromatic C-H Bending | 1,3,5-Trisubstitution |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental composition and molecular formula.

Upon ionization, typically by electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation. wikipedia.org The analysis of these fragment ions provides valuable structural information that corroborates data from other spectroscopic methods.

Key fragmentation pathways include:

Alpha-Cleavage: The most characteristic fragmentation for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a highly stable acylium ion. ucalgary.calibretexts.org This fragment would likely be the base peak in the spectrum.

Isotopic Peaks: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak [M]⁺ and any chlorine-containing fragment will be accompanied by a smaller [M+2]⁺ peak at two mass units higher, with an intensity approximately one-third that of the main peak. jove.com This isotopic pattern is a definitive marker for the presence of a single chlorine atom.

Loss of the Butanoyl Chloride Moiety: Cleavage of the ether bond can lead to the formation of a 3,5-dimethylphenoxide radical and a corresponding butanoyl cation, or vice versa.

Cleavage of the Side Chain: Fragmentation of the butanoyl chain, for example, through the loss of an ethyl radical, can also occur.

| Predicted m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 226.0755 / 228.0726 | [M]⁺ (Molecular Ion) | [C₁₂H₁₅³⁵ClO₂]⁺ / [C₁₂H₁₅³⁷ClO₂]⁺ |

| 191.1123 | [M - Cl]⁺ (Acylium ion) | [C₁₂H₁₅O₂]⁺ |

| 121.0653 | [M - C₄H₆OCl]⁺ (Phenoxy fragment) | [C₈H₉O]⁺ |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compound Analysis

This compound possesses a stereocenter at the C2 position of the butanoyl chain, meaning it exists as a pair of enantiomers (R and S). Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for analyzing chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While enantiomers have identical physical properties like boiling point and NMR spectra in an achiral environment, they interact differently with polarized light. The (R)- and (S)-enantiomers of this compound will produce CD spectra that are perfect mirror images of each other. nih.gov

The application of CD spectroscopy allows for:

Determination of Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations, the absolute configuration (R or S) of an enantiomerically pure sample can be determined. nih.govmdpi.com

Analysis of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. This allows for the quantification of the purity of a chiral sample.

The chromophores in the molecule, primarily the aromatic ring and the carbonyl group, will give rise to characteristic electronic transitions and corresponding CD signals (Cotton effects). The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chiral center, making CD an invaluable tool for stereochemical analysis. mdpi.com

Computational Chemistry and Theoretical Studies of 2 3,5 Dimethylphenoxy Butanoyl Chloride

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

For 2-(3,5-Dimethylphenoxy)butanoyl chloride, these calculations would reveal key geometric parameters. The bond lengths, bond angles, and dihedral angles that define the molecule's shape are optimized to find the lowest energy conformation. Theoretical studies on related phenol (B47542) derivatives have demonstrated the utility of DFT in accurately predicting molecular structures. researchgate.net The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated. This information is crucial for understanding the molecule's reactivity, as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate its behavior as an electron donor or acceptor. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C=O bond length | ~1.19 Å |

| C-Cl bond length | ~1.80 Å |

| O-C(aryl) bond length | ~1.38 Å |

| O-C(butanoyl) bond length | ~1.43 Å |

| C-C-O-C dihedral angle | Variable (see Conformational Analysis) |

Note: These are illustrative values based on typical bond lengths for similar functional groups and would be precisely determined through specific quantum mechanical calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butanoyl chloride chain and its attachment to the phenoxy group allows for multiple spatial orientations, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by systematically rotating key single bonds and calculating the corresponding energy, a process known as potential energy surface (PES) mapping.

For this compound, the dihedral angles around the C-O and C-C bonds of the butanoyl chain are of particular interest. Studies on similar molecules, such as phenoxyacetic acid derivatives, have shown that both synclinal and antiperiplanar conformations can be energetically favorable. researchgate.net The potential energy surface for the torsional rotation of the O=C-C=O bond in molecules like oxalyl chloride has been shown to be exceedingly flat, indicating the presence of multiple low-energy conformers. nih.gov A similar flat potential energy surface might be expected for certain rotations in this compound, suggesting a dynamic conformational equilibrium.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 (Reference) |

| Syn-clinal | ~60° | 1.5 |

| Gauche | ~80° | 0.7 |

Note: This table is hypothetical and serves to illustrate the type of data obtained from a conformational analysis. The actual values would depend on the level of theory used in the calculations.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the pathway of a chemical reaction, it is possible to identify intermediates and, crucially, the high-energy transition state that governs the reaction rate. For this compound, a key transformation is its reaction with nucleophiles, a type of reaction known as nucleophilic acyl substitution. masterorganicchemistry.com

The synthesis of acyl chlorides, often from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), can also be modeled. commonorganicchemistry.comchemtube3d.com Computational analysis of such reactions would involve locating the transition state for the nucleophilic attack of the carboxylic acid on the chlorinating agent and the subsequent elimination steps. researchgate.net For the reactions of this compound, modeling the attack of a nucleophile on the carbonyl carbon would reveal the structure and energy of the tetrahedral intermediate and the transition state leading to the final product.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Acyl Substitution

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Water | Acetonitrile | 15.2 |

| Ammonia | Dichloromethane (B109758) | 12.8 |

| Methanol | Tetrahydrofuran | 14.5 |

Note: These are illustrative activation energies for a generic nucleophilic acyl substitution reaction involving an acyl chloride and would need to be specifically calculated for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. This can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Density functional theory (DFT) calculations have become a reliable method for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. For this compound, these predictions would be valuable for assigning the signals in an experimental spectrum. The chemical shifts of the carbonyl carbon in substituted acetophenones have been shown to be predictable through additivity of substituent chemical shift increments, a principle that can be computationally verified. nih.gov

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in an infrared (IR) spectrum. Quantum mechanical calculations can predict these frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates. Ab initio methods can be used for the interpretation of experimental IR spectra of crystalline compounds. researchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the acyl chloride, the C-O ether stretch, and the various vibrations of the aromatic ring.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~170 ppm |

| ¹H NMR Chemical Shift (CH next to C=O) | ~4.5 ppm |

| IR Frequency (C=O stretch) | ~1800 cm⁻¹ |

| IR Frequency (C-O-C stretch) | ~1250 cm⁻¹ |

Note: These are approximate values based on typical ranges for these functional groups. Precise predictions require specific calculations.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into how the solvent affects the solute's conformation and reactivity. researchgate.netrsc.org

For this compound, MD simulations could be used to explore its conformational preferences in different solvents. The polarity of the solvent can significantly influence the stability of different conformers. scielo.br For instance, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions. Furthermore, MD simulations can shed light on the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules, which can impact reaction rates and pathways. rsc.org

Table 5: Potential Solvent Effects on the Conformational Equilibrium of this compound

| Solvent | Dielectric Constant | Predominant Conformer (Hypothetical) |

| Dichloromethane | 9.1 | Anti-periplanar |

| Acetonitrile | 37.5 | Syn-clinal |

| Toluene | 2.4 | Anti-periplanar |

Note: This table illustrates how solvent polarity could hypothetically influence the conformational preference. The actual behavior would be determined through detailed molecular dynamics simulations.

Advanced Synthetic Utility and Methodological Applications in Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architecture Construction

The inherent reactivity of the acyl chloride functional group positions 2-(3,5-Dimethylphenoxy)butanoyl chloride as a valuable electrophile for the construction of more complex molecular frameworks. Acyl chlorides are well-established as efficient acylating agents, readily reacting with a wide array of nucleophiles to form stable covalent bonds. This reactivity is fundamental to its role as a building block in the synthesis of diverse organic molecules.

Table 1: Potential Nucleophilic Substitution Reactions with this compound

| Nucleophile | Resulting Functional Group | Potential Application of Product |

| Alcohols (R-OH) | Ester | Pharmaceuticals, Agrochemicals, Polymers |

| Amines (R-NH2) | Amide | Pharmaceuticals, Agrochemicals, Materials Science |

| Phenols (Ar-OH) | Phenyl Ester | Liquid Crystals, Specialty Polymers |

| Thiols (R-SH) | Thioester | Biochemical Probes, Natural Product Synthesis |

The synthesis of esters and amides via acylation with this compound is a straightforward yet powerful method for elaborating molecular complexity. These reactions typically proceed under mild conditions and often with high yields, making them attractive for multi-step synthetic sequences. In the context of medicinal chemistry, the introduction of the 2-(3,5-dimethylphenoxy)butanoyl group could be explored for its potential to enhance the pharmacokinetic or pharmacodynamic properties of a lead compound. Similarly, in materials science, this building block could be incorporated into polymers to modify their thermal or mechanical properties.

Development of Novel Catalytic Systems Utilizing the Acyl Chloride Moiety

While the primary role of an acyl chloride is typically that of a stoichiometric reagent, there are contexts in which the acyl chloride moiety can participate in or influence catalytic cycles. The development of novel catalytic systems is an active area of research in organic chemistry, and the unique structural features of this compound could offer opportunities for innovation.

One area of potential interest is in the field of nucleophilic catalysis. Certain catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs), are known to react with acyl chlorides to form highly reactive acyl-substituted cationic intermediates. These intermediates can then participate in a variety of transformations. The electronic and steric properties of the 2-(3,5-dimethylphenoxy) group could modulate the reactivity and stability of such intermediates, potentially leading to the development of new catalytic processes with enhanced selectivity or efficiency.

For instance, in a hypothetical catalytic cycle, a nucleophilic catalyst could react with this compound to form a reactive acylating agent. This agent could then transfer the acyl group to a substrate, regenerating the catalyst for the next cycle. The efficiency of such a process would be influenced by the rate of both the formation and the subsequent reaction of the acylated catalyst intermediate. The electronic effects of the dimethylphenoxy group could play a significant role in tuning these rates.

Precursor in the Synthesis of Specialized Organic Reagents or Ligands

Beyond its direct use as an acylating agent, this compound can serve as a precursor for the synthesis of more specialized organic reagents and ligands. The acyl chloride functionality provides a convenient handle for chemical modification, allowing for the facile introduction of the 2-(3,5-dimethylphenoxy)butanoyl scaffold into a variety of molecular architectures.

A significant application in this area is the synthesis of chiral ligands for asymmetric catalysis. The butanoyl portion of the molecule contains a chiral center at the C2 position. If this compound is prepared from an enantiomerically pure precursor, it can be used to synthesize chiral ligands that can, in turn, be used to catalyze stereoselective reactions.

For example, the acyl chloride could be reacted with a chiral amine or alcohol to generate a new chiral amide or ester. This new molecule could then be further elaborated to create a bidentate or tridentate ligand capable of coordinating to a metal center. The steric and electronic properties of the 3,5-dimethylphenoxy group would be an integral part of the ligand's design, influencing the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Transformations of this compound into Specialized Reagents

| Reagent Class | Synthetic Transformation | Potential Application |

| Chiral Ligands | Reaction with chiral amines/alcohols | Asymmetric Catalysis |

| Photochemical Probes | Attachment to a photoactive moiety | Chemical Biology |

| Derivatizing Agents | Reaction with analytes | Analytical Chemistry |

| Monomers | Conversion to a polymerizable group | Polymer Synthesis |

Contribution to Methodology Development in Acylation Chemistry

The study of the reactivity and selectivity of this compound can contribute to the broader development of methodologies in acylation chemistry. The interplay between the electronic nature of the aromatic ring and the steric hindrance around the acyl chloride group can provide valuable insights into the factors that govern the outcomes of acylation reactions.

Research in this area could focus on comparing the reactivity of this compound with that of other substituted phenoxy acyl chlorides. Such studies could systematically investigate the effects of the position and number of methyl substituents on the aromatic ring on the rate and selectivity of acylation reactions with a panel of nucleophiles. This data would be valuable for developing predictive models for acylation reactions and for the rational design of new acylating agents with tailored reactivity.

Furthermore, this compound could be employed as a model substrate in the development of new catalytic methods for acylation. For example, new catalysts for the chemoselective acylation of polyfunctional molecules could be tested using this compound to assess their efficacy and substrate scope. The unique steric and electronic profile of this reagent would provide a stringent test for the selectivity of any new catalytic system.

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches for Sustainable Synthesis and Reactions of Acyl Chlorides

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can generate hazardous byproducts. savemyexams.com Future research could focus on developing more environmentally benign methods for the synthesis of 2-(3,5-Dimethylphenoxy)butanoyl chloride.

One promising approach is the use of solid-supported reagents or catalysts. For instance, replacing conventional chlorinating agents with solid-supported versions could simplify purification, minimize waste, and allow for catalyst recycling. Another green strategy involves exploring alternative, less hazardous chlorinating agents. For example, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been shown to convert carboxylic acids to acyl chlorides under mild conditions. researchgate.net The applicability of such methods to 2-(3,5-dimethylphenoxy)butanoic acid would be a valuable area of investigation.

In terms of the reactions of this compound, green chemistry principles can be applied by utilizing eco-friendly solvents and catalysts. The use of bio-based solvents, such as Cyrene™, has been demonstrated to be an effective and more sustainable alternative to traditional dipolar aprotic solvents for amide synthesis from acyl chlorides. hud.ac.uk Research into the feasibility of using such solvents for the reactions of this compound with various nucleophiles would be a significant step towards greener synthetic protocols.

A comparative table of traditional versus potential green synthesis methods is presented below.

| Method | Reagent(s) | Byproducts | Environmental Considerations |

| Traditional | Thionyl chloride (SOCl₂) | SO₂, HCl | Toxic and corrosive gases |

| Traditional | Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Toxic gases |

| Potential Green | Solid-supported chlorinating agent | Solid waste (potentially recyclable) | Reduced gaseous emissions, easier separation |

| Potential Green | 3,3-Dichlorocyclopropenes/tertiary amine | Amine hydrochloride | Milder conditions, potentially less hazardous |

| Potential Green | Silicon tetrachloride (SiCl₄) | Silicic acid | Lower cost reagent, solid byproduct |

Integration into Flow Chemistry Systems for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for reactive and potentially hazardous compounds like acyl chlorides. The integration of the synthesis and subsequent reactions of this compound into flow chemistry systems is a highly promising avenue for future research.

The synthesis of acyl chlorides in continuous flow has been shown to be safer and more efficient. tnstate.edu For example, the reaction of a carboxylic acid with a chlorinating agent can be performed in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved purity, and a safer process by minimizing the amount of the reactive acyl chloride present at any given time. rsc.org

The scalability of such a process is another significant advantage. Scaling up a continuous flow process typically involves running the system for a longer duration or using parallel reactors, which is often more straightforward and safer than scaling up a large batch reaction. savemyexams.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk due to large volumes of reactive intermediates | Enhanced safety due to small reaction volumes at any given time |

| Heat Transfer | Often inefficient, leading to localized hotspots | Excellent heat transfer, precise temperature control |

| Mass Transfer | Can be limited, affecting reaction rates and selectivity | Efficient mass transfer, leading to faster reactions and better yields |

| Scalability | Can be challenging and require process re-optimization | More straightforward scalability by extending run time or parallelization |

| Process Control | Less precise control over reaction parameters | Precise control over residence time, temperature, and stoichiometry |

Exploration of Biocatalytic Transformations Involving Acyl Chlorides (if relevant)

The high reactivity of acyl chlorides, particularly their susceptibility to hydrolysis, generally makes them unsuitable substrates for enzymatic reactions in aqueous environments. However, the exploration of biocatalytic transformations involving this compound in non-aqueous media presents a novel and challenging research direction.

While direct enzymatic synthesis of acyl chlorides is not established, the use of enzymes for the reactions of acyl chlorides is a theoretical possibility under carefully controlled, anhydrous conditions. Lipases, for example, are known to catalyze acylation reactions in organic solvents. researchgate.net Research could investigate the use of immobilized lipases in a non-aqueous, continuous flow system for the stereoselective acylation of alcohols or amines with this compound. The chiral nature of the acyl chloride makes this an interesting prospect for the synthesis of enantiomerically pure esters and amides.

A significant challenge in any potential biocatalytic reaction with an acyl chloride would be the management of the hydrochloric acid (HCl) byproduct, which can denature the enzyme. researchgate.net The use of scavengers or an acid-tolerant enzyme would be necessary.

While direct biocatalysis with the acyl chloride is challenging, a chemo-enzymatic approach is more immediately feasible. This would involve the chemical synthesis of the acyl chloride, followed by an enzyme-catalyzed reaction. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol via acylation with this compound in an organic solvent.

Design and Synthesis of Derivatives for Fundamental Chemical Research

The this compound scaffold is a versatile building block for the synthesis of a wide array of derivatives for fundamental chemical research. Its reactivity allows for the introduction of various functional groups through nucleophilic acyl substitution.

A systematic study of the synthesis of a library of esters and amides from this compound would be a valuable undertaking. By reacting the acyl chloride with a diverse range of alcohols (primary, secondary, tertiary, and phenols) and amines (primary and secondary, aliphatic and aromatic), a collection of compounds with varying steric and electronic properties could be generated. These derivatives could then be used to study structure-activity relationships in various contexts, or as monomers for the synthesis of novel polymers.

The synthesis of other derivatives beyond esters and amides is also an area ripe for exploration. For example, reaction with thiols would yield thioesters, while reaction with carboxylate salts could produce mixed anhydrides. chemistrysteps.com Friedel-Crafts acylation reactions using the acyl chloride to introduce the 2-(3,5-dimethylphenoxy)butanoyl moiety onto aromatic rings could lead to the synthesis of novel ketones. chemistrysteps.com

A table summarizing potential derivative classes is provided below.

| Nucleophile | Derivative Class | Potential Research Applications |

| Alcohols (R-OH) | Esters | Monomers for polyesters, studying steric/electronic effects on reactivity |

| Amines (R-NH₂) | Amides | Monomers for polyamides, exploring hydrogen bonding interactions |

| Thiols (R-SH) | Thioesters | Investigating sulfur-containing analogues of esters |

| Carboxylates (R-COO⁻) | Anhydrides | Reactive intermediates for further synthesis |

| Aromatic compounds (Ar-H) | Aryl ketones | Building blocks for more complex aromatic structures (via Friedel-Crafts) |

Investigation of Unconventional Reaction Pathways for the 2-(3,5-Dimethylphenoxy)butanoyl Scaffold